4-(4-Methoxy-benzenesulfonyl)-piperidine structure elucidation
4-(4-Methoxy-benzenesulfonyl)-piperidine structure elucidation
4-(4-Methoxy-benzenesulfonyl)-piperidine: A Comprehensive Guide to Structure Elucidation
Executive Summary
The 4-(arylsulfonyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently utilized in the design of cytochrome P450 (CYP4) inhibitors[1], neuroprotective agents targeting α-synucleinopathies [3], and various G-protein coupled receptor (GPCR) ligands. The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine serves as a highly versatile building block. However, its structural elucidation presents a unique analytical challenge: the sulfonyl (-SO₂-) linkage acts as an "NMR insulator," preventing standard scalar coupling across the two halves of the molecule.
This whitepaper details a self-validating, multi-modal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously elucidate the structure of 4-(4-Methoxy-benzenesulfonyl)-piperidine.
Physicochemical Identity & Strategic Workflow
Before initiating spectroscopic analysis, it is critical to establish the theoretical physicochemical parameters of the target analyte to guide instrument calibration and data interpretation.
Table 1: Theoretical Physicochemical Properties
| Parameter | Value | Analytical Relevance |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃S | Dictates the exact mass and isotopic pattern (M+2 from ³⁴S). |
| Molecular Weight | 255.33 g/mol | Used for standard LC-MS quadrupole calibration. |
| Monoisotopic Mass | 255.0929 Da | Target for HRMS [M+H]⁺ extraction (m/z 256.1002). |
| Degree of Unsaturation | 5 | Confirms 1 ring (piperidine) + 1 ring (benzene) + 3 double bonds (aromatic). |
| LogP (Predicted) | ~1.8 | Suggests reverse-phase LC retention time (moderate lipophilicity). |
To overcome the "NMR insulator" effect of the sulfonyl group, an orthogonal analytical workflow must be employed. No single technique is sufficient; the structure must be logically assembled from independent data streams.
Figure 1: Orthogonal analytical workflow for sulfonylpiperidine structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality of Method Choice: Electrospray Ionization in positive mode (ESI+) is selected because the secondary amine of the piperidine ring is highly basic and readily accepts a proton, yielding a strong [M+H]⁺ signal.
The primary utility of HRMS here is not just confirming the exact mass, but generating diagnostic fragments via Collision-Induced Dissociation (CID). Because NMR cannot easily bridge the C-S bond, MS fragmentation is the definitive proof that the piperidine ring is covalently linked to the methoxybenzenesulfonyl group.
Table 2: Diagnostic HRMS-ESI(+) Fragmentation Data
| Observed m/z | Formula | Error (ppm) | Structural Assignment (Fragment) |
|---|---|---|---|
| 256.1008 | [C₁₂H₁₈NO₃S]⁺ | < 2.0 | Intact protonated molecule [M+H]⁺. |
| 171.0116 | [C₇H₇O₃S]⁺ | < 2.0 | 4-Methoxybenzenesulfonyl cation (Cleavage of the C-S bond). |
| 107.0497 | [C₇H₇O]⁺ | < 2.0 | 4-Methoxyphenyl cation (Loss of SO₂ from m/z 171). |
| 84.0813 |[C₅H₁₀N]⁺ | < 2.0 | Piperidin-4-ylium cation (Complementary C-S cleavage). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Sulfonyl Insulator" Challenge
In standard structure elucidation, Heteronuclear Multiple Bond Correlation (HMBC) is used to link molecular fragments by detecting ³J_CH and ⁴J_CH couplings. However, the -SO₂- group lacks protons. The coupling between the piperidine C4-proton and the aromatic C1-carbon across the sulfone group (⁴J_CH) is typically < 1 Hz, rendering it invisible in standard HMBC experiments. Therefore, NMR is used to perfectly elucidate the two "halves" of the molecule, while HRMS and IR confirm their linkage [2].
1D & 2D NMR Assignments
Causality of DEPT-135: The DEPT-135 experiment is strictly required to differentiate the piperidine CH₂ groups (negative phase) from the CH/CH₃ groups (positive phase). The strong electron-withdrawing nature of the sulfonyl group deshields the adjacent piperidine C4 proton, shifting it downfield to ~3.00 ppm, which is highly diagnostic for 4-substituted sulfonylpiperidines [1].
Table 3: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)
| Position | ¹³C δ (ppm) | DEPT-135 | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC (H to C) |
|---|---|---|---|---|
| Methoxy | 55.6 | CH₃ (+) | 3.85, s, 3H | Ar-C4 |
| Ar-C4 | 163.5 | C (q) | - | - |
| Ar-C3/C5 | 114.2 | CH (+) | 7.00, d, J=8.8, 2H | Ar-C1, Ar-C4 |
| Ar-C2/C6 | 130.1 | CH (+) | 7.80, d, J=8.8, 2H | Ar-C4, Ar-C1 |
| Ar-C1 | 129.0 | C (q) | - | - |
| Pip-C4 | 62.6 | CH (+) | 2.95 - 3.05, tt, 1H | Pip-C2/C6 |
| Pip-C3/C5 | 28.5 | CH₂ (-) | 1.60 (ax, m, 2H), 1.95 (eq, m, 2H) | Pip-C4, Pip-C2/C6 |
| Pip-C2/C6 | 45.0 | CH₂ (-) | 2.60 (ax, m, 2H), 3.15 (eq, m, 2H) | Pip-C4 |
| Pip-NH | - | - | 2.20, br s, 1H | - |
Figure 2: Key 2D NMR HMBC correlations and MS fragmentation logical assembly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR establishes the carbon-hydrogen framework, FT-IR provides orthogonal, self-validating proof of the functional groups—most importantly, the "NMR-silent" sulfonyl linkage.
Table 4: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Medium, Broad | N-H stretch (Secondary amine of piperidine). |
| ~2950, 2850 | Medium | C-H stretch (Aliphatic piperidine ring). |
| ~1595, 1490 | Strong | C=C stretch (Aromatic ring). |
| ~1320 | Very Strong | S=O asymmetric stretch (Sulfone linkage). |
| ~1250 | Strong | C-O-C asymmetric stretch (Aryl alkyl ether / Methoxy). |
| ~1140 | Very Strong | S=O symmetric stretch (Sulfone linkage). |
Experimental Protocols & Self-Validation Systems
Protocol A: Self-Validating NMR Acquisition
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Sample Preparation: Dissolve 20 mg of the purified analyte (>95% by HPLC) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
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System Suitability (Self-Validation): Before acquiring the analyte spectrum, run a 1-scan ¹H spectrum. Verify that the residual CHCl₃ peak is exactly at δ 7.26 ppm and the TMS peak is at δ 0.00 ppm. The Line Width at Half Height (LWHH) of the TMS peak must be < 1.0 Hz to ensure optimal magnetic field homogeneity (shimming). Failure to achieve this will result in overlapping multiplets in the piperidine C2/C3 region, rendering J-coupling analysis impossible.
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Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), DEPT-135, COSY, HSQC, and HMBC spectra at 298 K.
Protocol B: LC-HRMS Analysis
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Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI positive mode. Set capillary voltage to 3.5 kV and capillary temperature to 275 °C.
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Self-Validation: Run a solvent blank prior to the sample. The blank must show no ion counts above 10⁴ at m/z 256.1002 to rule out carryover. Acquire MS/MS (CID) spectra using a normalized collision energy (NCE) of 25-35 eV to isolate the m/z 171 and m/z 84 fragments.
References
- WO2020163689A1 - 20-hete formation inhibitors Source: Google Patents URL
- Chemical Behavior and Reaction Kinetics of Sulfur and Nitrogen Half-Mustard and Iprit Carbonate Analogues Source: CORE URL
- Source: Googleapis.
